3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione

Physicochemical Properties Lipophilicity Medicinal Chemistry

N3-substitution critically determines the biological and physicochemical profile of the 2H-1,3-benzothiazine-2,4(3H)-dione scaffold, making reliable, well-characterized building blocks essential for SAR reproducibility. This compound, with its distinct 4-methoxybenzyl substituent (Hammett σp = -0.27), provides a specific electronic and steric baseline for lead optimization programs. • Defined substitution: Eliminates ambiguity in derivatization campaigns with guaranteed N3-(4-methoxybenzyl) identity. • Synthetic efficiency: Rapidly access the core without multi-step synthesis; serves as a direct entry point for annulation and library production. • Supply assurance: Available at ≥90% purity with consistent physicochemical properties for modeling and assays.

Molecular Formula C16H13NO3S
Molecular Weight 299.34
CAS No. 338401-62-0
Cat. No. B3004077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione
CAS338401-62-0
Molecular FormulaC16H13NO3S
Molecular Weight299.34
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3SC2=O
InChIInChI=1S/C16H13NO3S/c1-20-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)21-16(17)19/h2-9H,10H2,1H3
InChIKeyPPWXNCJIJJTKCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxybenzyl)benzothiazinedione: Scaffold Overview


3-(4-Methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione (CAS 338401-62-0) is a substituted 2H-1,3-benzothiazine-2,4(3H)-dione derivative bearing a 4-methoxybenzyl group at the N3 position. This heterocyclic scaffold, consisting of a benzene ring fused to a 1,3-thiazine-2,4-dione core, belongs to a well-recognized class of sulfur-nitrogen heterocycles with documented utility in medicinal chemistry and materials science [1]. The compound is commercially available from multiple vendors at purities ranging from 90–97% , positioning it as an accessible building block for derivatization campaigns. Its molecular formula (C16H13NO3S, MW 299.34) and defined crystalline form support reproducible handling in research settings .

3-(4-Methoxybenzyl)benzothiazinedione: Substitution Risks


Within the 2H-1,3-benzothiazine-2,4(3H)-dione series, the identity of the N3 substituent exerts profound influence on both physicochemical properties and biological recognition. The unsubstituted parent scaffold (2H-1,3-benzothiazine-2,4(3H)-dione) lacks the methoxybenzyl moiety and consequently exhibits divergent biological activity profiles . Substitution with para-methoxybenzyl introduces specific electronic and steric features—including increased lipophilicity, distinct hydrogen-bond acceptor capacity, and enhanced π-π stacking potential—that directly impact target engagement, solubility, and metabolic stability compared to methyl-, chloro-, or trifluoromethyl-substituted congeners . Generic substitution across this series is therefore unwarranted without empirical verification of functional equivalence.

Differentiation Evidence for 3-(4-Methoxybenzyl)benzothiazinedione


Distinct Physicochemical Profile vs. Unsubstituted Scaffold

The presence of a para-methoxybenzyl group at the N3 position of 2H-1,3-benzothiazine-2,4(3H)-dione introduces a 4-methoxyphenyl moiety that significantly alters calculated physicochemical descriptors. Relative to the unsubstituted parent scaffold, this substitution increases molecular weight, modifies lipophilicity (cLogP), and introduces an additional hydrogen bond acceptor site (methoxy oxygen). Compared to the 3-benzyl analog (CAS 10353-44-3), the 4-methoxy substitution confers enhanced electron-donating character and distinct electronic distribution .

Physicochemical Properties Lipophilicity Medicinal Chemistry

Conformational Flexibility and Rotatable Bonds

The N3-(4-methoxybenzyl) substituent contributes three rotatable bonds beyond the benzothiazinedione core (N-CH2-aryl, aryl-OCH3), a structural feature absent in the unsubstituted 2H-1,3-benzothiazine-2,4(3H)-dione parent. This increased conformational flexibility, combined with the electron-donating para-methoxy group, modulates the compound's ability to adopt bioactive conformations and influences entropic contributions to target binding [1][2].

Conformational Analysis Drug Design Molecular Modeling

Catalog Availability Advantage over Custom Synthesis

3-(4-Methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione is commercially stocked by multiple vendors at purities of ≥90%, with catalog availability for immediate shipment under ambient conditions . This contrasts with several positional isomers (e.g., 3-(3-methoxybenzyl) and 3-(2-methoxybenzyl) analogs) and trifluoromethyl-substituted derivatives, which may require custom synthesis with attendant lead times, cost premiums, and batch-to-batch variability . The defined storage condition of 2–8°C in sealed, dry containers provides operational clarity for inventory management .

Compound Procurement High-Throughput Screening Chemical Sourcing

Electrophilic Dione Core for Derivatization Chemistry

The 2H-1,3-benzothiazine-2,4(3H)-dione core contains two carbonyl groups at positions 2 and 4, creating an electrophilic scaffold amenable to nucleophilic attack, condensation reactions, and ring-opening transformations. This reactivity profile is conserved across the benzothiazinedione series but is modulated by the electronic character of the N3 substituent. The electron-donating 4-methoxybenzyl group in CAS 338401-62-0 alters the electron density at the carbonyl carbons relative to electron-withdrawing substituents (e.g., 4-chlorobenzyl or 2-trifluoromethylbenzyl), affecting reaction kinetics and regioselectivity in derivatization steps [1][2].

Synthetic Chemistry Scaffold Derivatization Heterocyclic Chemistry

3-(4-Methoxybenzyl)benzothiazinedione: Application Scenarios


SAR Expansion via Scaffold Derivatization

The 2H-1,3-benzothiazine-2,4(3H)-dione core serves as a versatile heterocyclic template for generating focused compound libraries. The commercial availability of CAS 338401-62-0 at ≥90% purity [1] enables rapid access to the N3-(4-methoxybenzyl)-substituted scaffold without synthetic overhead. Researchers can exploit the electrophilic dione functionality for nucleophilic additions, condensation with amines or hydrazines, and subsequent ring modifications to explore structure-activity relationships (SAR) across benzothiazine-based chemical space. The electron-donating character of the para-methoxybenzyl group (Hammett σp = -0.27) [2] provides a defined electronic baseline for comparing substituent effects on target engagement.

LC-MS Reference Standard

With a defined molecular weight of 299.34 g/mol (C16H13NO3S) and established storage parameters (sealed, dry, 2–8°C) [1], CAS 338401-62-0 is suitable for use as an analytical reference standard in LC-MS and HPLC method development. Its distinct mass, retention characteristics relative to unsubstituted and alternative benzothiazinedione analogs, and compatibility with standard reverse-phase chromatographic conditions make it a useful calibration or quality control compound when analyzing benzothiazine-containing reaction mixtures or screening libraries.

Building Block for Heterocyclic-Fused Systems

The benzothiazine-2,4-dione scaffold can undergo ring-expansion and annulation reactions to generate more complex polycyclic systems. The 4-methoxybenzyl group at N3 serves as a protecting moiety that can be cleaved under oxidative or acidic conditions after scaffold elaboration. The synthetic accessibility of this specific N-substituted derivative [1], combined with established one-pot synthesis protocols for benzothiazine-2,4-diones from thiosalicylic acid and amines [3], positions it as a convenient entry point for constructing pyrimido-benzothiazines, pyrano-benzothiazines, and related fused heterocycles with potential applications in drug discovery and materials chemistry.

Control for Comparative Physicochemical Profiling

In medicinal chemistry optimization programs targeting benzothiazine-based leads, CAS 338401-62-0 can function as a reference compound for comparative physicochemical profiling. Its computed properties—including rotatable bond count (3), hydrogen bond acceptor count (4), and hydrogen bond donor count (0) [1]—provide a benchmark against which N3-substituent modifications (e.g., to 4-chlorobenzyl, 4-methylbenzyl, or 2-trifluoromethylbenzyl analogs) can be systematically evaluated. Such comparisons inform structure-property relationship (SPR) analyses critical for balancing potency with drug-likeness parameters.

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